molecular formula C10H10O2 B056366 4-Methoxy-2-indanone CAS No. 124067-30-7

4-Methoxy-2-indanone

Cat. No.: B056366
CAS No.: 124067-30-7
M. Wt: 162.18 g/mol
InChI Key: JBDVYNOISPHDQI-UHFFFAOYSA-N
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Description

4-Methoxy-2-indanone is a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research. This compound features a fused bicyclic indane scaffold substituted with a methoxy group, making it a privileged structure for the construction of more complex molecules. Its primary research applications include serving as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Specifically, it is employed in the development of analogs for central nervous system (CNS) active compounds, as the indanone core is a common motif in ligands for various neurological targets. The ketone functionality provides a reactive handle for further chemical transformations, such as nucleophilic additions, Grignard reactions, and reductive aminations, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Its mechanism of action in research settings is context-dependent, often functioning as a scaffold that mimics specific pharmacophores, allowing researchers to probe biological pathways and protein-ligand interactions. This high-purity compound is an essential tool for scientists engaged in drug discovery, method development, and the exploration of novel chemical spaces.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-4-2-3-7-5-8(11)6-9(7)10/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDVYNOISPHDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558258
Record name 4-Methoxy-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124067-30-7
Record name 4-Methoxy-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methoxy 2 Indanone and Analogues

Strategies for the Construction of the 2-Indanone (B58226) Core

The formation of the 2-indanone framework can be achieved through various modern synthetic methodologies, including catalyst-controlled carboacylation, reactions involving arylketenes, transition-metal-catalyzed intramolecular hydroacylation, and the interconversion from indenol precursors.

Catalyst-Controlled Regiodivergent Carboacylation of Alkenes and Ketones for 2-Substituted Indanones

A significant advancement in the synthesis of substituted indanones is the development of catalyst-controlled regiodivergent carboacylation. chinesechemsoc.org This method allows for the selective synthesis of either 2- or 3-substituted indanones from the same starting materials by choosing an appropriate transition-metal catalyst. chinesechemsoc.orgchinesechemsoc.org This approach is notable for its high atom economy and tolerance of various functional groups. chinesechemsoc.org

The reaction involves the insertion of an olefin into a C-C bond, a process sometimes referred to as a "cut and sew" transformation, which enables the rapid assembly of complex cyclic molecules from readily available precursors. chinesechemsoc.org Specifically, the carboacylation of 2-styryl ketones can be directed by either nickel (Ni) or rhodium (Rh) catalysts to yield the desired indanone regioisomer. chinesechemsoc.org The mechanism is believed to involve the formation of a metallacycle intermediate. chinesechemsoc.orgchinesechemsoc.org Depending on the mode of migratory insertion (1,2- or 2,1-), different regioisomers are produced. chinesechemsoc.orgchinesechemsoc.org For the formation of 2-substituted indanones, a 2,1-migratory insertion leads to a five-membered metallacycle, which then undergoes β-hydrogen elimination and subsequent reductive elimination to furnish the final product. chinesechemsoc.orgchinesechemsoc.org

Catalyst SystemReactantProductRegioselectivityRef.
Rhodium (Rh)2-Styryl ketones2-Substituted indanonesHigh for 2-substituted product chinesechemsoc.org
Nickel (Ni)2-Styryl ketones3-Substituted indanonesHigh for 3-substituted product chinesechemsoc.org

Reactions of Arylketenes with Diazomethane (B1218177) Derivatives for 2-Indanone Formation

A [4+1] annulation strategy employing (trialkylsilyl)arylketenes and (trimethylsilyl)diazomethane provides a novel route to 2-indanone derivatives. acs.orgacs.orgnih.gov The silyl-substituted arylketenes, which are relatively stable, can be generated from the photochemical Wolff rearrangement of α-silyl-α-diazo ketones. acs.orgacs.orgnih.gov

The proposed mechanism for this annulation involves the initial formation of a 2,3-bis(silyl)cyclopropanone. acs.orgnih.gov This intermediate is in equilibrium with an oxyallylic cation, which then undergoes an electrocyclic closure to form the cyclopentenone ring of the 2-indanone structure. acs.orgnih.gov The use of diazomethane itself instead of its trimethylsilyl (B98337) derivative can lead to the formation of byproducts such as cyclobutanones. acs.org The reaction conditions, including the choice of reagents and the presence of additives, can influence the reaction pathway and the yield of the desired 2-indanone. acs.org

Transition-Metal-Catalyzed Intramolecular Hydroacylation Approaches to Indanone Frameworks

Transition-metal-catalyzed intramolecular hydroacylation of alkenes with aldehydes is a highly atom-economical method for constructing the indanone framework. chinesechemsoc.orgchinesechemsoc.org This process involves the activation of a C-H bond in the aldehyde and the subsequent addition across the alkene to form a new C-C bond, leading to cyclization. chinesechemsoc.org While traditionally limited to hydride transfer, advancements have explored the transfer of aryl groups to create more complex substituted indanones. chinesechemsoc.orgchinesechemsoc.org

Various transition metals, including rhodium, nickel, cobalt, and iridium, have been shown to catalyze hydroacylation reactions. researchgate.net Metal-free catalytic systems have also been developed to enhance the practicality and environmental friendliness of this transformation. researchgate.netrsc.org For instance, L-proline has been used as an efficient and green catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) to produce indanones. rsc.org A key challenge in these reactions is the potential for competitive decarbonylation of the acyl-metal intermediate. chinesechemsoc.org

Interconversion from Indenols to Indanones

Indanones can be synthesized from indenol precursors, often through a stepwise process that may require oxidation. nih.govdicp.ac.cn For example, the palladium-catalyzed cyclic vinylpalladation of aromatic aldehydes with alkynes can produce indenols, which can then be converted to indanones, sometimes by simply extending the reaction time. iyte.edu.tr

A nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes has been developed, which proceeds through an indenol intermediate. dicp.ac.cn This reaction is believed to involve a hydrogen autotransfer process to yield the final indanone product. dicp.ac.cn This method offers a direct route to indanones and spiroindanones with good yields and high selectivity. dicp.ac.cn

Regioselective Introduction of the 4-Methoxy Moiety

The synthesis of 4-methoxy-2-indanone specifically requires methods that can control the position of the methoxy (B1213986) group on the aromatic ring. This is typically achieved by starting with a precursor that already contains the methoxy group in the desired position.

Precursor-Based Methoxy-Substituted Cyclization Reactions

The regioselective synthesis of methoxy-substituted indanones can be accomplished through the cyclization of appropriately substituted precursors. One common approach is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative. nih.gov For the synthesis of 4-methoxy-1-indanone (B81218), a related compound, 4-hydroxy-1-indanone (B1297909) can be methylated using methyl iodide and potassium carbonate. prepchem.com

Another powerful method is the one-pot reaction of an α,β-unsaturated carboxylic acid with a methoxy-substituted benzene (B151609) derivative using polyphosphoric acid (PPA). d-nb.info The concentration of PPA (specifically the P2O5 content) has been shown to be a critical parameter for controlling the regioselectivity of the cyclization. d-nb.info For example, in the reaction of 2,5-dimethylanisole (B158103) with methacrylic acid, different PPA concentrations favor the formation of different indanone regioisomers. d-nb.info This control is attributed to the different reaction mechanisms that are favored at different acid strengths, namely acylation via an acylium ion at high PPA concentrations and a 1,4-addition followed by cyclization at lower concentrations. d-nb.info

ReagentsCatalyst/ConditionsProductRef.
4-Hydroxy-1-indanone, Methyl iodide, K2CO3DMF, 0 °C to RT4-Methoxy-1-indanone prepchem.com
2,5-Dimethylanisole, Methacrylic acidPPA (variable P2O5 content)Regioisomeric methoxy-indanones d-nb.info

Post-Synthetic Functionalization Strategies (e.g., Suzuki-Miyaura Cross-Coupling on Brominated Indanones)

Post-synthetic functionalization allows for the diversification of the indanone scaffold after the core ring system has been constructed. A prominent and versatile method for this is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which efficiently creates new carbon-carbon bonds. researchgate.netresearchgate.net This strategy is particularly effective for modifying halogenated indanone precursors.

The process typically involves the reaction of a bromo-indanone derivative with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net This approach has been successfully demonstrated in the functionalization of 1-indanone (B140024) derivatives, providing a robust route to structurally diverse compounds. researchgate.net For instance, the coupling of 5-bromo-1-indanone (B130187) with various phenylboronic acids has been shown to produce 5-aryl-1-indanone derivatives in excellent yields, ranging from 91-97%. researchgate.net

Key components and conditions for this reaction include:

Substrates : A brominated indanone and a suitable boronic acid.

Catalyst : A palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is commonly used. researchgate.netmdpi.com

Base : A base like potassium carbonate (K₂CO₃) is required for the reaction mechanism. researchgate.netmdpi.com

Solvent : Toluene is often used as the solvent for this transformation. researchgate.net

This methodology's power lies in its tolerance for a wide range of functional groups on both the indanone and the boronic acid, enabling the synthesis of a broad library of analogues from a single brominated intermediate. researchgate.netmdpi.com The reaction proceeds under relatively mild conditions and is known for its high efficiency and selectivity. researchgate.net

A study on the Suzuki-Miyaura coupling of 5-bromo-1-indanone with different boronic acids highlights the effectiveness of this strategy.

Boronic Acid ReactantResulting 5-Substituted IndanoneReported Yield
Phenylboronic acid5-Phenyl-1-indanone91-97% researchgate.net
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1-indanone91-97% researchgate.net
4-Ethylphenylboronic acid5-(4-Ethylphenyl)-1-indanone91-97% researchgate.net
4-Thiomethylphenylboronic acid5-(4-Methylthio)phenyl-1-indanone91-97% researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity is paramount in chemical synthesis. For indanones, optimization involves the systematic adjustment of various reaction parameters, including catalysts, solvents, temperature, and reaction time.

A critical step that often requires optimization is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, a common method for forming the indanone ring system. mdpi.com Traditional methods often suffer from harsh conditions and low yields. mdpi.com Non-conventional energy sources like microwaves and ultrasound have been explored to improve this cyclization. A comparative study demonstrated that for the synthesis of 5-methoxy-1-indanone (B147253) from 3-(4-methoxyphenyl)propanoic acid, microwave irradiation offered a significant improvement in yield (91%) compared to ultrasound (75%) and conventional heating methods. mdpi.com

Catalyst selection is also crucial for controlling regioselectivity. In the synthesis of substituted indanones, the choice between a Nickel or Rhodium catalyst can dictate whether the 2- or 3-substituted product is formed. For example, using a Ni(cod)₂/PMe₃ system favors the formation of 3-substituted indanones, while a Rh(cod)₂SbF₆/Ph₂P(O)H system selectively yields the 2-substituted isomer from the same starting materials. chinesechemsoc.org

Optimization of a photocatalytic radical cascade cyclization to produce indanones involved screening various solvents. A mixture of methanol (B129727) and water (5:1) was found to be optimal, yielding the desired indanone product in 77% yield when using Ru(bpy)₃Cl₂ as the photocatalyst. acs.org

The selective bromination of indanones, a precursor step for post-synthetic functionalization, has also been optimized. The use of H₂SO₄ as a catalyst for the α-bromination of ketones was shown to be highly efficient and regioselective, with the degree of bromination (mono- vs. di-bromo) controllable by the equivalents of the acid used. sci-int.com

Optimization of Indanone Synthesis Methods
Reaction TypeParameter OptimizedOptimized ConditionResult (Yield/Selectivity)Reference
Friedel-Crafts AcylationEnergy SourceMicrowave Irradiation91% yield for 5-methoxy-1-indanone mdpi.com
CarboacylationCatalystNi(cod)₂/PMe₃Selective for 3-substituted indanones chinesechemsoc.org
CarboacylationCatalystRh(cod)₂SbF₆/Ph₂P(O)HSelective for 2-substituted indanones chinesechemsoc.org
Photocatalytic CyclizationSolventMeOH/H₂O (5:1)77% yield acs.org
Oxidation of IndanolTime & Temperature (Microwave)7 minutes at 120°C92% conversion sacredheart.edu

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to make chemical processes more environmentally benign by reducing waste, using less hazardous materials, and improving energy efficiency. mdpi.com These principles are being actively applied to the synthesis of indanones.

One significant green approach is the replacement of hazardous solvents with more sustainable alternatives. In a synthesis of a trimethoxy-indanone analogue via a Nazarov cyclization, the conventional use of harmful solvents was circumvented by employing 4-methyltetrahydropyran (4-MeTHP), a recognized green solvent. preprints.orgpreprints.org Although the yield was lower (34%) compared to other methods, this process avoided hazardous chemicals and simplified the work-up procedure, making it more sustainable. preprints.orgpreprints.org

The direct dehydrative cyclization of 3-arylpropionic acids is inherently greener than the alternative two-step process involving acid chlorides, as it produces only water as a byproduct, avoiding the generation of toxic and corrosive compounds. mdpi.com The use of non-conventional energy sources further enhances the "greenness" of this reaction. Microwave-assisted synthesis, for example, offers increased reaction rates, high energy efficiency, and reduced reaction times, contributing to a more sustainable process. mdpi.comsacredheart.edu

Solventless reactions represent another key green strategy. Indanone-based chalcones have been prepared via a base-promoted Claisen-Schmidt condensation performed without any solvent, significantly reducing waste. researchgate.net Furthermore, photocatalytic methods, which can often be performed under mild, room-temperature conditions using visible light, offer an energy-efficient and green alternative to traditional thermal reactions. acs.org

Chemical Reactivity and Transformation Studies of 4 Methoxy 2 Indanone

Electrophilic and Nucleophilic Reactions at the Carbonyl and Aromatic Ring

The presence of both a ketone and an activated aromatic ring in 4-methoxy-2-indanone allows for a diverse range of electrophilic and nucleophilic reactions. The electron-donating nature of the methoxy (B1213986) group activates the benzene (B151609) ring towards electrophilic substitution, while the carbonyl group and its adjacent methylene (B1212753) protons are key sites for nucleophilic additions and condensation reactions.

Condensation Reactions Involving Active Methylene Hydrogens Adjacent to the Carbonyl Group

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) in this compound are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various condensation reactions, most notably the aldol (B89426) condensation. In an aldol condensation, the enolate attacks the carbonyl carbon of another molecule, which can be another molecule of this compound (a self-condensation) or a different carbonyl compound (a crossed-aldol condensation).

The general mechanism for a base-catalyzed aldol condensation involves the deprotonation of the α-carbon to form a resonance-stabilized enolate, followed by the nucleophilic attack of this enolate on the electrophilic carbonyl carbon of another molecule. The resulting β-hydroxy carbonyl compound can then undergo dehydration to form an α,β-unsaturated carbonyl compound. magritek.com

A notable example of a crossed-aldol condensation is the reaction between 1-indanone (B140024) and 3,4-dimethoxybenzaldehyde (B141060) in the presence of a catalytic amount of sodium hydroxide, which proceeds in a solventless condition. researchgate.nettandfonline.com This type of reaction highlights the utility of the active methylene hydrogens in indanones for the formation of new carbon-carbon bonds.

Derivatization at the 2-Position of the Indanone Ring (e.g., Benzylidenation)

A prominent example of derivatization at the 2-position of the indanone ring is the Claisen-Schmidt condensation, a type of crossed-aldol condensation, which leads to the formation of benzylidene derivatives. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. nih.gov

The synthesis of (E)-2-benzylidene-4-methoxy-2,3-dihydro-1H-inden-1-one provides a specific illustration of this derivatization. In this procedure, 4-methoxy-1-indanone (B81218) is reacted with benzaldehyde (B42025) in the presence of methanolic hydrochloric acid under reflux conditions. nih.gov This reaction demonstrates the formation of a new carbon-carbon double bond at the 2-position of the indanone ring, yielding a benzylidene derivative. nih.gov

Reactant 1Reactant 2Reagents and ConditionsProductYieldReference
4-Methoxy-1-indanoneBenzaldehydeMeOH, HCl (32%), 120°C, 24h(E)-2-Benzylidene-4-methoxy-2,3-dihydro-1H-inden-1-one- nih.gov
4-Methoxy-1-indanone4-Hydroxybenzaldehyde-(E)-2-(4-Hydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one92% nih.gov
4-Methoxy-1-indanone3,4-Dihydroxybenzaldehyde-(E)-2-(3,4-Dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one90% nih.gov
4-Methoxy-1-indanone4-(Dimethylamino)benzaldehyde-(E)-2-(4-(Dimethylamino)benzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one61% nih.gov

Reactions Modulating the Methoxy Group (e.g., Demethylation to Hydroxyl)

The methoxy group on the aromatic ring of this compound can be converted to a hydroxyl group through demethylation. This transformation is significant as it can alter the biological and chemical properties of the molecule. Several reagents are commonly employed for the cleavage of aryl methyl ethers.

Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid that is highly effective for the demethylation of aryl methyl ethers. chem-station.com The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane (B36050) and a boron-phenoxy intermediate, which is then hydrolyzed to yield the phenol. nih.gov These reactions are typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. chem-station.comcommonorganicchemistry.com

Aluminum Chloride (AlCl₃): AlCl₃ is another strong Lewis acid used for ether cleavage. chem-station.com The reaction mechanism is similar to that of BBr₃, involving coordination to the ether oxygen followed by nucleophilic attack. The presence of an adjacent electron-withdrawing group can facilitate this process. researchgate.net

Hydrobromic Acid (HBr): Concentrated hydrobromic acid can also be used for the demethylation of aryl methyl ethers, typically at elevated temperatures. chem-station.com The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group. chem-station.com

Demethylation ReagentGeneral ConditionsMechanistic Feature
Boron Tribromide (BBr₃)Inert solvent (e.g., DCM), low to ambient temperatureStrong Lewis acid, forms a complex with the ether oxygen
Aluminum Chloride (AlCl₃)Inert solvent, often requires heatingStrong Lewis acid, reactivity can be enhanced by adjacent groups
Hydrobromic Acid (HBr)Concentrated aqueous solution, elevated temperaturesBrønsted acid, protonation of the ether oxygen followed by Sₙ2 attack

Reduction and Oxidation Reactions

The carbonyl group of this compound is susceptible to both reduction and oxidation, leading to a variety of transformed products.

Chemoselective Reduction of the Ketone Functionality

The selective reduction of the ketone functionality in this compound to the corresponding alcohol, 4-methoxy-2-indanol, without affecting the aromatic ring is a key transformation. This can be achieved using various reducing agents and catalytic methods.

Catalytic Hydrogenation: The hydrogenation of 1-indanone to 1-indanol (B147123) has been studied using metal-based catalysts. For instance, silica-supported copper catalysts have shown high selectivity for the formation of 1-indanol from 1-indanone. researchgate.net In contrast, platinum-based catalysts can also lead to the hydrogenation of the aromatic ring. researchgate.net The choice of catalyst and reaction conditions is therefore crucial for achieving chemoselectivity.

Transfer Hydrogenation: Catalytic transfer hydrogenation is an alternative to using molecular hydrogen. mdpi.com This method often employs a hydrogen donor, such as a secondary alcohol, in the presence of a suitable catalyst. For example, the catalytic transfer hydrogenation of 4'-methoxypropiophenone (B29531) to 1-(4-methoxyphenyl)propan-1-ol has been achieved using a hafnium-based polymeric nanocatalyst. nih.gov This demonstrates the potential for chemoselective reduction of the ketone in the presence of a methoxy-substituted aromatic ring.

A study on the hydrogenation of 4-phenyl-2-butanone over a Pt/TiO₂ catalyst showed that the solvent can influence the selectivity between carbonyl and aromatic ring hydrogenation. Alkanes favored ring hydrogenation, while aromatic and alcoholic solvents promoted carbonyl reduction. prepchem.com

Oxidative Transformations and Ring Modifications

Oxidative reactions of this compound can target the ketone functionality, potentially leading to ring-opened or rearranged products.

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation is a notable reaction of ketones which involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester). wikipedia.orgorganic-chemistry.org This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgorganicchemistrytutor.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with more substituted groups generally migrating preferentially. organic-chemistry.org The application of this reaction to this compound would be expected to yield a lactone, thus modifying the original ring structure.

Oxidative Cleavage: Oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group can also occur under certain conditions. For instance, the oxidative cleavage of 1,2,2,2-tetrakis-(p-methoxyphenyl)ethanone has been reported using dibenzoyl peroxide, proceeding through a single-electron transfer mechanism. rsc.org While not directly involving this compound, this illustrates a potential pathway for oxidative ring opening. Additionally, fungal peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of ethers, including the demethylation of 1,4-dimethoxybenzene. nih.gov

Cycloaddition and Rearrangement Processes of this compound Analogues

The reactivity of the indanone scaffold, particularly in cycloaddition and rearrangement reactions, offers a versatile platform for the synthesis of complex polycyclic and spirocyclic frameworks. While specific studies on this compound are limited in publicly available research, the chemical behavior of analogous indanone structures provides significant insights into its potential transformations.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of substituted indanones provide a powerful strategy for the synthesis of fused and spirocyclic systems. nih.gov Photocycloaddition reactions, in particular, have been studied with substituted 1-indanone derivatives, offering insights into potential pathways for this compound analogues.

Research on 4-substituted 7-(4'-alkenyloxy)-1-indanones has shown that these molecules can undergo intramolecular ortho photocycloaddition upon UV irradiation. nih.gov In these reactions, the tethered alkene undergoes a [2+2] cycloaddition with the aromatic ring of the indanone. For 4-methoxy-substituted 1-indanones, these reactions were found to be sensitive to the solvent, with trifluoroethanol proving to be effective. nih.gov

The initial photocycloaddition product can then undergo further transformations, such as a thermal disrotatory ring opening followed by a [4π] photocyclization, leading to complex polycyclic structures. nih.gov Although these studies were conducted on 1-indanones, the fundamental principles of intramolecular photocycloaddition could potentially be applied to appropriately substituted this compound derivatives.

Furthermore, the indanone framework is a precursor for the synthesis of various spirocyclic compounds. rsc.orgrsc.org For example, indanone-derived ketonitrones can undergo [3+2] cycloaddition with alkynes to yield spirocyclic indenyl isoxazolines. rsc.org Similarly, the reaction of indane-1,3-dione with 3-vinyl-2H-chromene derivatives via an oxa-hetero-Diels-Alder reaction leads to the diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives. semanticscholar.org

Table 2: Intramolecular Cyclization of a 4-Methoxy-1-indanone Analogue

SubstrateReaction TypeConditionsProductReference
4-Methoxy-7-(4'-pentenyloxy)-1-indanoneIntramolecular ortho photocycloadditionλ = 350 nm, TrifluoroethanolPolycyclic product via a two-photon cascade nih.gov

Metal-Mediated Transformations and Catalytic Applications

The indanone skeleton is amenable to a variety of metal-mediated transformations, which are crucial for the synthesis of more complex molecules and for catalytic applications. Palladium, rhodium, and copper-based catalytic systems have been employed to functionalize the indanone core. rsc.orgresearchgate.netfrontiersin.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been efficiently used to prepare aryl-substituted indanones. researchgate.net These reactions typically involve the coupling of a halo-indanone with an arylboronic acid in the presence of a palladium catalyst. Ligand-free palladium catalysis has been shown to be highly efficient for the synthesis of 4-aryl-substituted 2-methyl-1H-indanones, achieving quantitative yields with very low catalyst loading. researchgate.net Such methodologies could potentially be adapted for the arylation of a suitably functionalized this compound. Furthermore, palladium-catalyzed intramolecular reductive Heck reactions of 2'-iodochalcones provide a direct route to 3-aryl-1-indanones. researchgate.net

Rhodium(III)-catalyzed C–H activation and annulation of N-methoxybenzamides with β-trifluoromethyl-α,β-unsaturated ketones has been demonstrated as an efficient route to synthesize substituted indanones. rsc.org This transformation proceeds through a sequence of C-H activation, insertion, protonation, and condensation steps. While not directly involving this compound, this highlights the potential for rhodium catalysis to effect transformations on the aromatic ring of the indanone system.

Copper-catalyzed reactions have also found application in the modification of indanones. For instance, a copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been developed to construct trifluoromethylated 1-indanones. frontiersin.org This radical-triggered cascade process offers an efficient method for building the 1-indanone framework with wide functional group compatibility. frontiersin.org Additionally, copper-catalyzed coupling of indanone oxime acetates with thiols provides a route to 2,3-difunctionalized indenones under mild conditions. rsc.org

These examples of metal-mediated transformations, while not specific to this compound, underscore the broad potential for catalytic C-H functionalization, cross-coupling, and cyclization reactions involving the indanone scaffold. The electronic properties of the methoxy group in this compound would likely play a significant role in directing and influencing the efficiency of such catalytic processes.

Table 3: Examples of Metal-Mediated Transformations of Indanone Analogues

Indanone AnalogueMetal CatalystReaction TypeProductReference
4-Bromo-2-methyl-1H-indanonePalladium(II) acetateSuzuki Coupling4-Aryl-2-methyl-1H-indanone researchgate.net
N-MethoxybenzamidesRhodium(III) complexC-H Activation/Annulation3-Trifluoromethyl-7-methyl-1-indanones rsc.org
1,6-EnynesCopper(II) triflateAnnulation-CyanotrifluoromethylationTrifluoromethylated 1-indanones frontiersin.org
Indanone oxime acetatesCopper catalystCoupling with thiols2,3-Difunctionalized indenones rsc.org

Advanced Spectroscopic and Structural Analysis of 4 Methoxy 2 Indanone and Its Derivatives

Elucidation of Conformational Preferences and Stereochemistry

Determining the three-dimensional arrangement of atoms and the spatial orientation of functional groups within 4-methoxy-2-indanone and its derivatives is fundamental to understanding their chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural characterization of organic molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR spectra provide a wealth of information regarding the electronic environment of each proton and carbon atom, respectively.

In a study of (E)-2-(substituted-benzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-ones, ¹H NMR chemical shifts (δ) and coupling constants (J) were instrumental in confirming the structures. For instance, in (E)-2-(4-(dimethylamino)benzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one, the methoxy (B1213986) group protons (s, 3H) appeared at δ 3.92 ppm, while the methylene (B1212753) protons of the indanone ring (s, 2H) were observed at δ 3.85 ppm. nih.gov The aromatic protons exhibited characteristic splitting patterns and chemical shifts that allowed for their unambiguous assignment. nih.gov Similarly, ¹³C NMR provided diagnostic signals for the carbonyl carbon (around δ 192-193 ppm) and the carbons of the methoxy group and the aromatic rings. nih.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are employed to resolve ambiguities in one-dimensional spectra by identifying spin-spin coupling between neighboring protons. utah.edu For example, in a related 2-ethyl-indanone, COSY analysis definitively assigned the aromatic protons H5 and H6 by observing their respective correlations. utah.edu Such detailed analysis allows for the precise structural assignment and differentiation between potential isomers.

Interactive Data Table: Representative ¹H NMR Data for a this compound Derivative

ProtonChemical Shift (δ, ppm)Multiplicity
Methoxy (OCH₃)3.92Singlet
Methylene (CH₂)3.85Singlet
Aromatic6.77-7.62Multiplet

Note: Data is for (E)-2-(4-(dimethylamino)benzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one in DMSO solvent. nih.gov The table is interactive and can be sorted by clicking on the column headers.

X-ray crystallography provides unparalleled insight into the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For complex organic molecules like substituted indanones, this technique is crucial for confirming stereochemistry and understanding conformational preferences.

In a study of various 2-arylidenebenzocycloalkanones, which share the core indanone structure, X-ray crystallography was used to determine the spatial relationships between the two aryl rings. acs.org These relationships were found to be influenced by the size of the alicyclic ring and the nature of the substituents on the arylidene aryl rings. acs.org The solid-state structure of 3-trichloromethylindan-1-ones, synthesized from related precursors, has also been confirmed by X-ray analysis, providing definitive proof of their molecular connectivity and conformation. beilstein-journals.org

For instance, the X-ray crystallographic study of related metallocene complexes with indenyl ligands revealed how the size of substituents influences the orientation of the indenyl units. researchgate.net This principle can be extended to understand how substituents on the this compound scaffold might dictate its solid-state packing and conformation.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of relatively large and non-volatile molecules, often with minimal fragmentation in the initial ionization step. acdlabs.com When coupled with tandem mass spectrometry (MS/MS), it becomes a potent tool for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed.

Studies on 2-arylidene-1-indanone derivatives, which are structurally analogous to this compound derivatives, have utilized ESI-MS/MS to characterize their fragmentation pathways. researchgate.netnih.gov A common fragmentation pathway observed for these compounds involves a retro-aldol reaction, which provides information about the substitution on the B-ring. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, aiding in the determination of the elemental composition of fragment ions. For example, the HRMS data for a methoxy-substituted 2-benzylidene-1-indanone (B110557) derivative showed the [MH]⁺ ion at m/z 283.0972, consistent with the calculated value of 283.0965 for C₁₇H₁₄O₄. nih.gov

The differentiation of positional isomers can also be achieved using ESI-MS/MS, as different isomers often exhibit distinct fragmentation patterns. researchgate.netnih.govresearchgate.net

The nature and position of substituents on the this compound core can significantly influence the fragmentation pathways observed in mass spectrometry. Electron-donating and electron-withdrawing groups can direct bond cleavage and rearrangements, leading to characteristic fragment ions.

In the analysis of 2-arylidene-1-indanone derivatives, the presence of substituents such as methoxy (OCH₃), hydroxyl (OH), nitro (NO₂), and bromine (Br) resulted in typical fragmentation processes that allowed for their unequivocal identification. researchgate.netnih.gov For example, the combined loss of an ortho substituent on the B-ring along with a hydrogen atom has been proposed to form a stable cyclic product ion. researchgate.netnih.gov

This substituent effect is a general principle in mass spectrometry. For instance, in substituted chalcones, which are structurally related to benzylidene indanones, any substituent at the C-2 position of ring A has been shown to direct the fragmentation pattern, often leading to the loss of the substituent and the formation of a stable cation as the base peak. walshmedicalmedia.com The electron-withdrawing chloro group in 4-chloro-7-methoxy-1-indanone, for example, increases the electrophilicity of the carbonyl carbon. vulcanchem.com Conversely, the electron-donating methoxy group affects the electronic distribution in the aromatic ring. vulcanchem.com These electronic effects will invariably influence the stability of fragment ions and thus the observed fragmentation pathways.

Interactive Data Table: Common Fragmentation Behaviors

Ionization TechniqueKey ObservationImplication
ESI-MS/MSRetro-aldol fragmentationReveals substitution pattern on the B-ring researchgate.netnih.gov
ESI-MS/MSLoss of ortho substituent + HFormation of a stable cyclic product ion researchgate.netnih.gov
EI-MSLoss of C-2 substituent on ring AFormation of a stable cation walshmedicalmedia.com

Note: This table summarizes general fragmentation behaviors observed in indanone derivatives and related compounds. The table is interactive and can be sorted by clicking on the column headers.

Computational Chemistry and Theoretical Studies of 4 Methoxy 2 Indanone

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental in predicting the intrinsic properties of molecules. For 4-Methoxy-2-indanone and its isomers, these methods provide a detailed understanding of their stability and reactivity.

Determination of Gas-Phase Enthalpies of Formation using High-Level ab Initio Methods (e.g., G3(MP2)//B3LYP)

High-level ab initio methods are crucial for obtaining accurate thermochemical data. The G3(MP2)//B3LYP composite method, known for its reliability with polycyclic compounds, has been employed to determine the gas-phase standard molar enthalpies of formation (ΔfH°(g)) for methoxy-indanone isomers. mdpi.comresearchgate.netdntb.gov.ua

A combined experimental and computational study determined the gas-phase enthalpy of formation for 4-methoxy-1-indanone (B81218) (a structural isomer of this compound) at 298.15 K. mdpi.com The computationally estimated value using the G3(MP2)//B3LYP level of theory was found to be -219.1 ± 3.3 kJ·mol⁻¹. mdpi.com This theoretical value showed good agreement with experimental results, validating the accuracy of the computational approach for this class of compounds. mdpi.comresearchgate.net The consistency between theoretical and experimental data underscores the predictive power of high-level ab initio calculations in thermochemistry. mdpi.comscholaris.ca

Table 1: Comparison of Experimental and Computed Gas-Phase Enthalpies of Formation (ΔfH°(g)) for Methoxy-Indanone Isomers at T = 298.15 K

Compound Computed ΔfH°(g) / kJ·mol⁻¹ (G3(MP2)//B3LYP)
4-Methoxy-1-indanone -219.1 ± 3.3 mdpi.com

Note: Data presented is for the closely related 4-methoxy-1-indanone isomer as specific data for this compound was not available in the searched literature.

Analysis of Enthalpic Increments Associated with Methoxy (B1213986) Substitution

The energetic effects of substituents on a molecular core can be quantified by analyzing enthalpic increments. For the indanone framework, the introduction of a methoxy group has a significant stabilizing effect. mdpi.comresearchgate.net The presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹. mdpi.comresearchgate.net This is considerably more stabilizing than a methyl group, which decreases the enthalpy of formation by about 35 kJ·mol⁻¹. mdpi.comresearchgate.net

The stabilizing effect of the methoxy group is attributed to its electron-donating nature, which enhances resonance stabilization within the molecule. When comparing the enthalpic increment for the methoxy group in the indanone system to its effect on other cyclic molecules like benzene (B151609) and anthracene, a consistent stabilizing contribution is observed, indicating the transferability of this energetic contribution across similar aromatic systems. mdpi.comresearchgate.netresearchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Energetic Stabilities

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and determining the most stable structures. mdpi.comgoogle.comstackexchange.com For methoxy-indanone derivatives, DFT calculations, often using the B3LYP functional, are employed to find the minimum energy conformations. researchgate.netresearchgate.netmaterialsciencejournal.org

In a computational study of methoxy-substituted 1-indanones, geometry optimization was performed at the B3LYP/6-31G(d) level of theory. researchgate.netresearchgate.net The results indicated that for 4-methoxy-1-indanone, there is only one stable conformation that corresponds to the global minimum on the potential energy surface. researchgate.netresearchgate.net This contrasts with other isomers, such as 5-methoxy-1-indanone (B147253), where multiple conformations can exist due to the rotation of the methoxy group. researchgate.net The optimization process involves systematically adjusting the geometry to minimize the total electronic energy, thereby predicting the most likely structure of the molecule in the gas phase. stackexchange.comsapub.org The accuracy of these predictions is crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound is essential for predicting its interactions with biological systems and other molecules.

Investigation of Conformational Bias Induced by Methoxy Groups

The position of the methoxy group on the indanone ring can significantly influence the molecule's conformational preferences. As established through DFT calculations, the substitution at the 4-position in 4-methoxy-1-indanone leads to a single, well-defined stable conformation. researchgate.netresearchgate.net This suggests that the methoxy group at this position may introduce steric constraints that limit the conformational freedom of the molecule. In contrast, substitution at other positions, like the 5-position, allows for greater conformational flexibility, primarily through the rotation of the methoxy group itself. researchgate.net The transformation of more flexible chalcone (B49325) structures into conformationally constrained indanones is a strategy used in medicinal chemistry to lock the molecule into a specific bioactive conformation. preprints.orgpreprints.org This conformational restriction can be a key factor in determining the molecule's biological activity.

Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. lidsen.com While specific MD studies focusing solely on this compound are not prevalent in the literature, research on related indanone derivatives provides valuable insights. For instance, MD simulations have been used to investigate how indanone-based ligands interact with protein active sites, such as the COX-2 enzyme. nih.gov These simulations can reveal the specific intermolecular interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov

MD simulations can also elucidate the conformational changes a molecule undergoes upon binding to a target. researchgate.net By simulating the movement of every atom in the system, MD provides a detailed picture of the binding mechanism and the stability of the resulting complex, which is critical information in the design of new therapeutic agents. researchgate.netarxiv.org

Electron Density Distribution Analysis

Electron density distribution analysis provides profound insights into the electronic structure of a molecule, revealing the nature of chemical bonds and the effects of substituents on molecular stability.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the stabilization of molecular systems. uni-muenchen.deresearchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures, making the electronic interactions more intuitive. uni-muenchen.de The energetic significance of these interactions is evaluated through second-order perturbation theory, where the stabilization energy E(2) associated with delocalization between a filled donor NBO (i) and an empty acceptor NBO (j) is calculated. uni-muenchen.deresearchgate.net A larger E(2) value indicates a more intense and stabilizing interaction. researchgate.net

In the context of substituted indanones, NBO calculations are employed to quantify the stabilizing effects of substituents like the methoxy group. A 2023 study on the energetic effects of methyl- and methoxy-substituted indanones utilized NBO calculations at the B3LYP/6-311+G(2df,2p) level to analyze the delocalization of electron density. mdpi.com The presence of an electron-donating group like methoxy confers a stabilizing effect on the indanone core. mdpi.com This stabilization arises from delocalization effects, such as the interaction between the oxygen lone pair (n) and the aromatic ring's antibonding π* orbitals (n→π*), as well as interactions between the ring's π orbitals and the carbonyl group.

Table 1: Representative Donor-Acceptor Interactions and Their Stabilization Energies (E(2)) in Substituted Aromatic Systems.
Donor NBO (i)Acceptor NBO (j)Interaction TypeE(2) (kcal/mol)Significance
LP (O)π* (C-C)n→πHighIndicates strong electron donation from the methoxy oxygen to the aromatic ring, enhancing stability.
π (C=C)π (C=O)π→πModerateRepresents electron delocalization within the conjugated system of the benzene ring and the carbonyl group.
π (C=C)π (C=C)π→πHighShows charge delocalization within the aromatic ring, a key feature of aromatic stability.
LP (O)σ (C-C/C-H)n→σ*Low-ModerateRepresents hyperconjugative interactions contributing to overall molecular stability.

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscair.res.in It is widely used in drug design to understand how a ligand, such as an indanone derivative, might interact with a biological target, typically a protein or enzyme.

Derivatives of the indanone scaffold have been the subject of numerous molecular docking studies to predict their binding modes with various biological targets, particularly those implicated in neurodegenerative diseases and inflammation. These studies provide valuable insights into the structure-activity relationships that govern the therapeutic potential of these compounds.

Anti-Alzheimer's Disease Targets: Indanone derivatives have been designed as multifunctional agents for Alzheimer's disease, targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govmdpi.comacs.org

Acetylcholinesterase (AChE): Docking studies of 5-methoxy-2-benzylidene-1-indanone derivatives, structurally related to this compound, show that these molecules can bind effectively within the AChE active site. mdpi.com The indanone core often establishes hydrophobic interactions within the gorge of the enzyme, while substituents can form specific hydrogen bonds or electrostatic interactions. For example, the E-isomer of one derivative was shown to have a higher inhibitory potency, which was rationalized by docking studies revealing its specific interactions within the enzyme's active site. mdpi.com

Monoamine Oxidase B (MAO-B): In silico studies of indanone derivatives revealed that these compounds can act as potent MAO-B inhibitors. nih.govacs.org The binding mode often involves the indanone ring being positioned in the hydrophobic active site cavity, with the methoxy group potentially forming hydrogen bonds with nearby amino acid residues. nih.gov

Amyloid-beta (Aβ) Aggregation: Indanone-chalcone hybrids have been docked into the structure of the Aβ peptide to explore their potential as anti-aggregation agents. sci-hub.se In one such study, the oxygen atom of a methoxy group on the indanone moiety was predicted to form a key interaction with the amino acid residue ASP1 of the Aβ peptide. sci-hub.se

Anti-inflammatory Targets:

Cyclooxygenase-2 (COX-2): The indanone nucleus is a feature of some non-steroidal anti-inflammatory drugs (NSAIDs). sci-hub.ru Docking studies of novel indanone derivatives with the COX-2 enzyme have been performed to predict their anti-inflammatory activity. sci-hub.runih.gov These studies show that the indanone scaffold can fit within the COX-2 active site. The methoxy group, in particular, was shown in a study on spiroisoxazoline derivatives to be capable of forming hydrogen bonds with amino acid residues in the active site, contributing to the binding affinity and inhibitory potency. nih.gov

These computational predictions consistently highlight that the indanone core serves as a critical scaffold for hydrophobic interactions, while the methoxy group can participate in more specific, stabilizing hydrogen bond interactions, thereby anchoring the ligand within the receptor's binding pocket.

Medicinal Chemistry and Biological Activity of 4 Methoxy 2 Indanone Derivatives

Structure-Activity Relationship (SAR) Studies of Methoxy-Indanone Scaffolds

The location of the methoxy (B1213986) group on the indanone ring (Ring A) is a critical determinant of biological potency. Studies on 2-benzylidene-1-indanone (B110557) derivatives as adenosine (B11128) receptor (AR) antagonists revealed that a 4-methoxy substitution on Ring A is preferred over 5-methoxy, 5,6-dimethoxy, or no substitution at all. nih.gov For instance, comparing a 4-hydroxy substituted lead compound with its 4-methoxy counterpart showed a tenfold increase in adenosine A₁ receptor affinity and a twelvefold increase in A₂A receptor affinity for the methoxy derivative. nih.gov This highlights that C4-OCH₃ substitution is favored over C4-OH substitution for this particular scaffold and target. nih.gov

In the context of cholinesterase inhibition, the methoxy group's position also plays a significant role. In certain indanone derivatives designed from the anti-Alzheimer's drug donepezil (B133215), a methoxy group at the 6-position of the indanone core resulted in a hydrophobic interaction with the Leu289 residue of acetylcholinesterase (AChE), enhancing inhibitory potency. rsc.org Further studies involving 5-methoxy, 6-methoxy, and 5,6-dimethoxy indan-1-one derivatives confirmed that the substitution pattern on the indanone ring significantly influences activity against both cholinesterases and monoamine oxidase (MAO) enzymes. nih.govacs.org

The nature of substituents on other parts of the molecule, such as the benzylidene ring (Ring B), also modulates activity. For anti-inflammatory activity, a 4'-methoxy group on Ring B was found to be beneficial, whereas the introduction of di- or trimethoxy groups on the same ring led to a dramatic decrease in inhibitory activity against inflammatory cytokines like IL-6 and TNF-α. nih.gov

Substituents on the methoxy-indanone scaffold profoundly influence its binding affinity for specific receptors and its ability to inhibit enzymes. In the pursuit of potent adenosine receptor antagonists, it was found that combining a C4-methoxy substitution on Ring A with specific hydroxyl patterns on Ring B could yield compounds with nanomolar affinity for both A₁ and A₂A receptors. nih.gov Specifically, a derivative with C4-methoxy substitution on Ring A and 3',4'-dihydroxy substitution on Ring B (compound 2e) showed high affinity (A₁ Kᵢ = 42 nM; A₂A Kᵢ = 78 nM). nih.gov Conversely, an unsubstituted Ring A combined with a dimethylamino group at the 4' position diminished both A₁ and A₂A receptor affinity. nih.gov

Regarding enzyme inhibition, C6-substituted 1-indanones have been shown to be effective and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. beilstein-journals.org A series of 2-heteroarylidene-1-indanone derivatives demonstrated potent in vitro inhibition of MAO-B, with IC₅₀ values in the low micromolar to nanomolar range. researchgate.net SAR analysis of these compounds revealed that methoxy substitution on the indanone A-ring significantly enhanced MAO-B inhibition compared to unsubstituted versions. researchgate.net For cholinesterase inhibition, derivatives of donepezil containing 5,6-dimethoxy groups on the indanone ring show efficient interaction with the peripheral anionic site (PAS) of the enzyme. rsc.org

Table 1: Structure-Activity Relationship of Methoxy-Indanone Derivatives
Scaffold/DerivativeSubstitutionTargetActivitySource
2-Benzylidene-1-indanoneC4-OCH₃ on Ring A; 3',4'-dihydroxy on Ring BAdenosine A₁/A₂A ReceptorsHigh affinity (A₁ Kᵢ = 42 nM; A₂A Kᵢ = 78 nM) nih.gov
2-Benzylidene-1-indanoneC5-OCH₃ or C5,C6-(OCH₃)₂ on Ring AAdenosine A₁/A₂A ReceptorsLower affinity compared to C4-OCH₃ nih.gov
Donepezil-like IndanoneC6-OCH₃ on Indanone RingAcetylcholinesterase (AChE)Increased potency via hydrophobic interaction rsc.org
2-Heteroarylidene-1-indanoneOCH₃ on Indanone RingMonoamine Oxidase B (MAO-B)Significant enhancement of inhibition researchgate.net

Neuropharmacological Applications

The versatile biological activities of 4-methoxy-2-indanone derivatives make them attractive candidates for treating complex neurological conditions. Their ability to interact with multiple targets involved in the pathophysiology of diseases like Parkinson's and Alzheimer's is a key area of research.

In the brain, adenosine A₂A receptors are highly concentrated in the striatum, where they colocalize and have opposing effects to dopamine (B1211576) D₂ receptors. nih.gov Blockade of A₂A receptors can enhance dopamine-dependent signaling, which is diminished in Parkinson's disease (PD). nih.govnih.gov This makes A₂A receptor antagonists a promising non-dopaminergic therapeutic strategy for PD. mdpi.com

Research has identified 4-methoxy substituted 2-benzylidene-1-indanone derivatives as potent antagonists for both A₁ and A₂A adenosine receptors. nih.gov This dual antagonism is potentially beneficial, as A₁ receptor blockade may help alleviate cognitive deficits, a non-motor symptom of PD. scispace.com Key findings include:

Compound 2e (C4-OCH₃ on Ring A; 3',4'-dihydroxy on Ring B) exhibited high affinity for both rat A₁ (Kᵢ = 42 nM) and A₂A (Kᵢ = 78 nM) receptors. nih.gov

Compound 2c (C4-OCH₃ on Ring A; 3'-hydroxy on Ring B) also showed nanomolar affinity for both receptors (A₁ Kᵢ = 41 nM; A₂A Kᵢ = 97 nM) and was confirmed as an A₁ antagonist. nih.gov

These findings suggest that the 4-methoxy substituted 2-benzylidene-1-indanone scaffold is a highly promising framework for designing novel A₁ and A₂A antagonists for treating neurological conditions like Parkinson's disease. nih.gov

Table 2: Adenosine Receptor Affinity of 4-Methoxy-2-benzylidene-1-indanone Derivatives
CompoundSubstitutionsA₁ Receptor Affinity (Kᵢ, rat)A₂A Receptor Affinity (Kᵢ, rat)Source
2cC4-OCH₃ (Ring A); 3'-OH (Ring B)41 nM97 nM nih.gov
2eC4-OCH₃ (Ring A); 3',4'-diOH (Ring B)42 nM78 nM nih.gov
1a (comparison)C4-OH (Ring A); 3',4'-diOH (Ring B)435 nM903 nM nih.gov

A primary therapeutic strategy for Alzheimer's disease (AD) is to increase the levels of the neurotransmitter acetylcholine (B1216132) by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Indanone derivatives, inspired by the structure of the AChE inhibitor donepezil, have been extensively investigated for this purpose. nih.govresearchgate.net

A series of novel indan-1-one derivatives were designed based on the donepezil structure, incorporating methoxy groups at various positions. nih.gov Several of these compounds demonstrated potent inhibition of AChE, with IC₅₀ values in the nanomolar range, comparable to donepezil itself. nih.govnih.gov

Compounds D28 , D29 , and D30 , featuring a 5,6-dimethoxy indanone core, exhibited strong AChE inhibition with IC₅₀ values of 0.0248 µM, 0.0224 µM, and 0.0257 µM, respectively. nih.gov These values are very close to that of donepezil (IC₅₀ = 0.0201 µM). nih.gov

The presence of methoxy groups on the phenyl ring of certain indenyl derivatives was found to significantly enhance AChE inhibition. nih.gov

These results underscore the potential of methoxy-indanone scaffolds as a foundation for developing effective cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. nih.gov

Table 3: Cholinesterase Inhibition by Methoxy-Indanone Derivatives
CompoundIndanone CoreAChE Inhibition (IC₅₀)BChE Inhibition (IC₅₀)Source
D285,6-dimethoxy0.0248 µM1.14 µM nih.gov
D295,6-dimethoxy0.0224 µM1.11 µM nih.gov
D305,6-dimethoxy0.0257 µM1.19 µM nih.gov
Donepezil (standard)-0.0201 µM3.56 µM nih.gov

The pathology of Alzheimer's disease is complex, involving not only cholinergic deficits but also the aggregation of β-amyloid (Aβ) peptides into senile plaques and neurotransmitter imbalances regulated by enzymes like monoamine oxidase B (MAO-B). nih.gov Consequently, multi-target-directed ligands that can address several of these pathological features simultaneously are highly sought after. nih.gov

Methoxy-indanone derivatives have shown significant promise in this multi-target approach.

Anti-Aβ Aggregation: A series of indanone derivatives were found to significantly inhibit the self-assembly of Aβ peptides. nih.gov One study identified compounds that achieved over 80% inhibition of Aβ aggregation. nih.gov Specifically, compound 41 , a benzylideneindanone derivative, demonstrated an 80.1% inhibition of Aβ₁₋₄₂ aggregation. nih.gov Certain donepezil-based indanone derivatives also showed potent inhibition of β-amyloid plaque aggregation. nih.gov

MAO-B Inhibition: MAO-B inhibitors are used to treat Parkinson's disease and are being investigated for Alzheimer's. beilstein-journals.orgresearchgate.net Benzylideneindanone derivatives have been identified as potent and selective MAO-B inhibitors. researchgate.netnih.gov Compound 41 not only inhibited Aβ aggregation but also showed potent MAO-B inhibition with an IC₅₀ value of 7.5 µM. nih.gov Studies have shown that C6-substituted 1-indanones are particularly effective as selective MAO-B inhibitors. beilstein-journals.org

The ability of a single molecular scaffold to inhibit cholinesterase, prevent Aβ aggregation, and inhibit MAO-B highlights the potential of methoxy-indanone derivatives as multifunctional drugs for treating Alzheimer's disease. nih.govnih.govnih.gov

Table 4: Multi-Target Activity of Methoxy-Indanone Derivatives for Alzheimer's Disease
Compound/SeriesAβ Aggregation InhibitionMAO-B Inhibition (IC₅₀)Source
Compound 985.5%Not Reported nih.gov
Compound 1483.8%Not Reported nih.gov
Compound 4180.1%7.5 µM nih.gov
Compounds D28-D30Effective InhibitionPotent Inhibition nih.gov

Neuroprotective Potential

Derivatives of the indanone scaffold are being actively investigated for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The neuroprotective effects of these compounds are often attributed to their ability to mitigate oxidative stress and inhibit the aggregation of neurotoxic proteins.

Research into novel indanone derivatives has identified compounds with the potential to act as multifunctional agents for Alzheimer's disease. These agents are designed to target multiple aspects of the disease's pathology, including the inhibition of β-amyloid plaque aggregation and the reduction of oxidative stress. In silico molecular modeling studies have been employed to understand the mechanistic insights of their neuroprotective effects. For instance, certain 2-arylidene-1-indanone analogues have demonstrated promising potential in designing compounds against Alzheimer's disease. eurekaselect.comnih.gov

Specifically, 6-methoxy-indanone derivatives have been synthesized and evaluated as potential probes for imaging β-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov One such derivative, [¹²⁵I]5k, exhibited high binding affinity to β-amyloid aggregates and demonstrated the ability to cross the blood-brain barrier in preclinical models. nih.gov These findings suggest that the methoxy-indanone scaffold is a valuable template for developing diagnostic and potentially therapeutic agents for Alzheimer's disease. nih.gov Further studies on methoxy-substituted 2-benzylidene-1-indanone derivatives have shown their potential in treating neurological conditions by acting as antagonists for A₁ and A₂A adenosine receptors. nih.gov

Anti-Inflammatory and Immunomodulatory Activities

Inflammation is a key pathological feature of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of this compound have shown promise in this area through the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.

Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) play a critical role in the inflammatory cascade. The inhibition of these cytokines is a validated strategy for the treatment of various inflammatory conditions.

Studies on 2-benzylidene-1-indanone derivatives have demonstrated their ability to inhibit the release of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. scienceopen.comnih.gov The position and nature of substituents on the indanone ring have been shown to be crucial for this activity. For example, a methoxy group at the 4'-position of the benzene (B151609) ring B of the 2-benzylidene-1-indanone scaffold resulted in potency equivalent to the control in inhibiting both IL-6 and TNF-α. nih.gov However, the introduction of di- or trimethoxy groups on the same ring led to a significant decrease in inhibitory activity. scienceopen.com

One particular derivative, compound 4d (with 4-hydroxy and 3-methoxy groups on the benzylidene ring), exhibited the most potent effect on LPS-induced IL-6 and TNF-α expression. scienceopen.comnih.gov This highlights the nuanced structure-activity relationship (SAR) where a combination of hydroxyl and methoxy groups can enhance anti-inflammatory activity. The table below summarizes the inhibitory effects of selected 2-benzylidene-1-indanone derivatives on cytokine release. scienceopen.comnih.gov

CompoundSubstituents on Benzene Ring B% Inhibition of IL-6% Inhibition of TNF-α
4a 4'-methoxy61.6148.6
4c 3',4'-dihydroxy69.28-
4d 4'-hydroxy, 3'-methoxy69.2883.73
4e 2',3'-dimethoxy26.47 - 67.9426.47 - 67.94
4f 2',4'-dimethoxy26.47 - 67.9426.47 - 67.94
4g 3',4',5'-trimethoxy26.47 - 67.9426.47 - 67.94

Data extracted from studies on 2-benzylidene-1-indanone derivatives, which are structurally related to this compound.

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The indanone scaffold has been explored for the development of selective COX-2 inhibitors. Structure-activity relationship studies have shown that the presence of certain substituents, such as a methoxy group, can enhance the selectivity and potency of COX-2 inhibition. nih.gov For example, spiroisoxazoline derivatives containing an indanone spiro-bridge and a methoxy group at the meta position of a C-3' phenyl ring demonstrated superior selectivity and potency in inhibiting the COX-2 enzyme. nih.govresearchgate.net These findings underscore the potential of methoxy-indanone derivatives as a promising class of anti-inflammatory agents with an improved safety profile. nih.govnih.govresearchgate.net

Anticancer and Antitumor Research

The development of novel anticancer agents remains a critical area of research. Indanone derivatives have emerged as a promising class of compounds with significant cytotoxic and antiproliferative effects against various cancer cell lines.

A number of studies have reported the anticancer activity of indanone-based derivatives. For example, a series of thiazolyl hydrazone derivatives of 1-indanone (B140024) showed favorable anticancer activity against several colorectal cancer cell lines, with IC₅₀ values ranging from 0.41 to 6.85 μM. nih.gov Another study on spiroisoxazoline derivatives containing an indanone core found that a compound with a 3,4-dimethoxyphenyl group exhibited potent cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ value of 0.03 μM. nih.gov

The antiproliferative activity of methoxy- and fluoro-substituted chalcone (B49325) derivatives, which share structural similarities with benzylidene-indanones, has also been investigated. Several of these chalcones exhibited significant antiproliferative effects against the A375 human melanoma cell line. nih.gov The table below presents the cytotoxic activity of selected indanone and related derivatives against various cancer cell lines.

Compound TypeSpecific DerivativeCancer Cell LineIC₅₀ (μM)
Indanone-based thiazolyl hydrazoneITH-6HT-29 (colorectal)Favorable activity
Indanone-based thiazolyl hydrazoneITH-6COLO 205 (colorectal)Favorable activity
Indanone-based thiazolyl hydrazoneITH-6KM 12 (colorectal)Favorable activity
Indanone containing spiroisoxazolineCompound 9fMCF-7 (breast)0.03
Chalcone-dihydropyrimidone hybridCompound 9dMCF-7 (breast)<10
Chalcone-dihydropyrimidone hybridCompound 9gMCF-7 (breast)<10
Chalcone-dihydropyrimidone hybridCompound 9hMCF-7 (breast)<10

Understanding the mechanisms through which anticancer compounds exert their effects is crucial for their development as therapeutic agents. Research on indanone derivatives has revealed that their anticancer activity is often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

For instance, an indanone-based thiazolyl hydrazone derivative was found to arrest p53 mutant colorectal cancer cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov This was accompanied by an increase in reactive oxygen species and inhibition of the expression of NF-κB p65 and Bcl-2. nih.gov Similarly, a gallic acid-based indanone derivative was shown to inhibit the G2/M phase and induce apoptosis in human breast cancer MCF-7 cells. nih.gov

Methoxy-substituted chalcone derivatives have also been shown to induce cell cycle arrest at the S-G₂/M phase and subsequently trigger apoptosis in human melanoma cells, an effect mediated by the activation of caspase-3. nih.gov Furthermore, spiroisoxazoline derivatives containing an indanone moiety were found to promote apoptosis, with evidence suggesting the involvement of the mitochondrial-associated pathway through the increased expression of Bax and caspase-3 and decreased expression of Bcl-2. nih.gov These findings collectively point to the ability of indanone and its methoxy-substituted derivatives to interfere with fundamental cellular processes in cancer cells, leading to their death.

Indenoquinoline Derivatives as Anticancer Agents

Derivatives of this compound have been utilized as precursors in the synthesis of indenoquinoline compounds, which have been investigated for their potential as anticancer agents. Specifically, a series of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinolin-11-ones were synthesized and evaluated for their antiproliferative effects. nih.gov

In this series, derivatives featuring alkylamine substitutions at the C-6 position demonstrated significant cytotoxic activity. nih.gov The compounds 6-[2-(dimethylamino)ethylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (designated as 5a) and its 6-[3-(dimethylamino)propylamino] analog (5b) were both capable of completely inhibiting cancer cell growth at a concentration of 100 μM. nih.gov In contrast, most of the synthesized 6-arylamine derivatives were found to be inactive at the same concentration. nih.gov

Further evaluation revealed comparable 50% growth inhibition (GI50) values for compounds 5a (3.47 μM) and 5b (3.39 μM), suggesting that the length of the C-6 alkyl substituent does not significantly impact cytotoxicity. nih.gov Compound 5b was identified as the most active in the series and was selected for further mechanistic studies. nih.gov Research indicated that its mode of action involves binding to DNA through intercalation, which induces cell cycle arrest at the G2/M phase. nih.gov Subsequent investigation showed that treatment with compound 5b led to the cleavage of Poly (ADP-ribose) polymerase (PARP) and induced the activities of caspase-3 and caspase-8, ultimately resulting in apoptotic cell death. nih.gov

CompoundStructureMean GI50 (μM)Mechanism of Action
5a6-[2-(dimethylamino)ethylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one3.47DNA intercalation, G2/M cell cycle arrest, PARP cleavage, caspase-3 and -8 induction, apoptosis
5b6-[3-(dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one3.39

Antiviral and Antimicrobial Applications

The this compound scaffold has been incorporated into novel chalcone derivatives to explore their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). A series of chalcone derivatives containing an indanone moiety were designed, synthesized, and tested for their anti-TMV activity using the half-leaf dead spot method.

The results demonstrated that many of the synthesized compounds possessed good therapeutic and protective activities against TMV at a concentration of 500 μg/mL. Among them, compounds designated N2 and N7 showed notable therapeutic efficacy with EC50 values of 70.7 μg/mL and 89.9 μg/mL, respectively. These values were superior to that of the commercial antiviral agent ningnanmycin, which had an EC50 of 158.3 μg/mL under the same conditions. In terms of protective activity, compounds N2 and N10 were also more effective than ningnanmycin, with EC50 values of 60.8 μg/mL and 120.3 μg/mL, respectively, compared to 175.6 μg/mL for the control.

CompoundActivity TypeEC50 (μg/mL)Control (Ningnanmycin) EC50 (μg/mL)
N2Therapeutic70.7158.3
N7Therapeutic89.9
N2Protective60.8175.6
N10Protective120.3

Derivatives of indanone have demonstrated a broad spectrum of antimicrobial activities. Research into isoxazole (B147169) fused 1-indanones has shown them to possess both anti-inflammatory and antimicrobial properties. beilstein-journals.org Within a synthesized series, specific derivatives exhibited the highest antibacterial activity, while others revealed the most potent antifungal activity. beilstein-journals.org

In another study, substituted indanone acetic acid derivatives were synthesized and evaluated for their antimicrobial potential. The results indicated that a para-fluorophenyl substituted derivative exhibited marked potency as an antibacterial agent, while an ortho-methoxyphenyl derivative showed significant antifungal activity. nih.gov Further research on aurone (B1235358) and indanone derivatives has shown that these compounds can strongly inhibit the growth of Gram-positive bacteria. nih.gov The structure-activity relationship studies suggested that the introduction of electron-withdrawing groups or hydroxyl moieties is beneficial for enhancing the antimicrobial activity of these compounds. nih.gov

Indanone Derivative ClassSubstitution PatternObserved Activity
Isoxazole fused 1-indanonesSpecific substitutions (compounds 64k, 64l)Potent antibacterial activity beilstein-journals.org
Isoxazole fused 1-indanonesSpecific substitutions (compounds 64h, 64j)Potent antifungal activity beilstein-journals.org
Indanone acetic acidspara-fluorophenyl substitution (compound 5f)Marked antibacterial agent nih.gov
Indanone acetic acidsortho-methoxyphenyl substitution (compound 5d)Better antifungal activity nih.gov

Kinase Inhibition Profiles (e.g., DYRK1A/CLK1/CLK4/Haspin Inhibitors)

The this compound structure has served as a key component in the design of potent kinase inhibitors. A series of sulfur-containing tetracyclic compounds, 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, were designed and evaluated for their ability to inhibit Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target with therapeutic potential in cancers and neurodegenerative diseases. nih.gov

The medicinal chemistry strategy involved exploring the influence of a methoxy group at different positions on the indanone portion of the tetracyclic structure. nih.gov This investigation led to the identification of a derivative, compound 4e, which featured a methoxy group at the 5-position of the indenone ring. This compound exhibited significant inhibition of DYRK1A, with an IC50 value of 52 nM. nih.gov

The most active compound in this series, 4k, emerged as a potent multi-kinase inhibitor. It demonstrated strong inhibition against CDC-like kinase 1 (CLK1), CLK4, DYRK1A, and Haspin kinase, with IC50 values of 20 nM, 26 nM, 35 nM, and 76 nM, respectively. nih.gov This highlights the potential of using the methoxy-indanone scaffold to develop inhibitors that can target multiple kinases involved in disease pathways. nih.gov

CompoundSubstitution on Indenone RingDYRK1A IC50 (nM)CLK1 IC50 (nM)CLK4 IC50 (nM)Haspin IC50 (nM)
4e5-methoxy52---
4k5-hydroxy (on benzothiophene (B83047) ring)35202676

Applications As Synthetic Intermediates in Advanced Materials and Fine Chemical Synthesis

Precursors for Complex Polycyclic Systems

The indanone framework is a common feature in numerous natural products and biologically active compounds. d-nb.info Consequently, synthetic methodologies that provide access to functionalized indanones, such as 4-methoxy-2-indanone, are of considerable interest for the construction of intricate polycyclic systems.

Synthesis of Hydroxylated Indanones

The synthesis of hydroxylated indanones is a key step in the preparation of various complex molecules. While direct synthesis methods for indanones exist, such as Friedel–Crafts acylation and Nazarov cyclization, achieving specific substitution patterns can be challenging. d-nb.info Research has shown that 4-substituted 7-(4′-alkenyloxy)-1-indanones, which can be derived from precursors like this compound, undergo photochemical reactions to yield complex polycyclic structures. acs.org For instance, irradiation of these compounds can lead to a cascade of reactions, including photocycloaddition and rearrangement, to form intricate carbon skeletons. acs.org

Building Blocks for Overcrowded Alkenes

Overcrowded alkenes, which are central components of molecular motors, can be synthesized from chiral indanones. An efficient method to obtain these chiral building blocks involves the asymmetric synthesis of indanones, followed by a diastereoselective McMurry coupling. acs.org This process allows for the creation of functionalized molecular motors with high enantiomeric excess. acs.org The indanone structure serves as a crucial half of the final dimeric alkene. acs.org

Intermediates for Kinamycin Antibiotics

The synthesis of kinamycin antibiotics, which possess notable antibiotic and antitumor properties, relies on the construction of a specific 2,3-dihydrobenz[f]indenone skeleton. beilstein-journals.orgnih.govresearchgate.net 4,7-Dioxygenated indanone derivatives are utilized as key dienophiles in Diels-Alder reactions to build this complex framework. beilstein-journals.orgnih.govresearchgate.net Specifically, the methoxy (B1213986) group, as seen in derivatives of this compound, plays a crucial role in directing the regioselectivity of these reactions. beilstein-journals.orgnih.gov Although challenges in achieving the desired regiochemistry exist, the use of indanone-type compounds remains a critical strategy in the total synthesis of kinamycins. beilstein-journals.orgnih.govresearchgate.net

Scaffolds for Indenoquinolines and Other Fused Heterocycles

The indanone scaffold is a versatile platform for the synthesis of various fused heterocyclic systems, including indenoquinolines. acs.org These structures are often found in biologically active compounds. acs.org Domino reactions involving 2-arylidene-1,3-indanediones, which can be derived from indanones, with α,β-unsaturated aldimines lead to the formation of polysubstituted spiro[indene-2,3′-indeno[2′,1′:5,6]pyrano[2,3-b]pyridines]. acs.org This highlights the utility of the indanone core in constructing complex, multi-ring systems with high diastereoselectivity. acs.org

Diversification of Drug Candidate Libraries

The indanone motif is a prevalent feature in a wide array of medicinally important compounds, including those with potential applications in treating diabetes and those acting as serotonin (B10506) receptor agonists. mdpi.com The functionalization of the indanone core allows for the creation of diverse libraries of compounds for drug discovery. mdpi.comresearchgate.netresearchgate.net For instance, the Suzuki-Miyaura cross-coupling reaction has been employed to introduce various substituents at the 5-position of the indanone ring, thereby generating a range of derivatives with potential biological activities. researchgate.net This approach enables the exploration of structure-activity relationships and the optimization of lead compounds. researchgate.net

Integration into Hybrid Pharmacophore Approaches for Multi-Target Ligands

The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex multifactorial diseases like Alzheimer's. acs.orgchemistrydocs.com This approach involves combining distinct pharmacophores from different drugs into a single hybrid molecule. acs.org The indanone structure, being a key component of the well-known Alzheimer's drug donepezil (B133215), is a valuable scaffold for designing such MTDLs. acs.orgrsc.org By integrating the indanone moiety with other pharmacophoric elements, researchers aim to create novel compounds that can interact with multiple biological targets simultaneously, potentially leading to more effective therapeutic agents. acs.orgrsc.org For example, hybrid molecules have been designed that combine the indanone core with fragments of other bioactive compounds to target both acetylcholinesterase and β-amyloid aggregation, two key pathological features of Alzheimer's disease. ub.edu

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-Methoxy-2-indanone and its derivatives is a key area for future research. Traditional methods like Friedel-Crafts acylation and Nazarov cyclization often involve harsh conditions and the use of hazardous reagents. preprints.org There is a pressing need to develop more sustainable and efficient synthetic strategies.

Future research will likely focus on:

Green Chemistry Approaches: The use of environmentally benign solvents, such as 4-methyltetrahydropyran (4-MeTHP), and catalysts is a promising direction. preprints.orgpreprints.org Research into microwave-assisted and ultrasound-assisted synthesis could also lead to shorter reaction times and reduced energy consumption. mdpi.com

Atom Economy: Developing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a crucial aspect of sustainable synthesis.

Comprehensive Mechanistic Understanding of Biological Activities

While preliminary studies have indicated the potential of this compound derivatives in areas like anti-inflammatory and neuroprotective applications, a deep understanding of their mechanisms of action is largely unexplored. Future research should aim to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

Key areas of investigation include:

Target Identification: Identifying the specific enzymes, receptors, or other biomolecules that this compound and its analogs interact with is fundamental. ontosight.ai

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure can help to identify the key functional groups responsible for its biological effects. vulcanchem.com This information is vital for designing more potent and selective compounds.

In-depth Biological Evaluations: Comprehensive in vitro and in vivo studies are necessary to validate the therapeutic potential and understand the full pharmacological profile of these compounds.

Exploration of New Therapeutic Areas

The structural scaffold of indanone is present in several clinically approved drugs, suggesting a broad potential for its derivatives. researchgate.netmdpi.comguidechem.com Future research should explore the applicability of this compound and its analogs in a wider range of therapeutic areas beyond the currently investigated ones.

Potential new therapeutic applications to explore include:

Anticancer Agents: Indanone derivatives have shown promise as anticancer agents, and further investigation into the activity of this compound analogs against various cancer cell lines is warranted. ontosight.ainih.govresearchgate.net

Antiviral and Antimicrobial Agents: The indanone core has been associated with antiviral and antimicrobial activities. researchgate.netacs.org Screening this compound derivatives against a panel of viruses and bacteria could uncover new lead compounds.

Metabolic Disorders: Given the diverse biological activities of indanone derivatives, exploring their potential in metabolic diseases like diabetes could be a fruitful area of research.

Advanced Computational Design of this compound Analogues with Tuned Activities

Computational chemistry and molecular modeling are powerful tools in modern drug discovery. These approaches can accelerate the design and optimization of new drug candidates.

Future computational efforts should focus on:

Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes of this compound analogs to their biological targets, providing insights for rational drug design. nih.govresearchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of new analogs based on their physicochemical properties.

De Novo Design: Advanced algorithms can be used to design novel indanone-based compounds with desired properties from scratch. rsc.org

Scale-Up and Process Optimization for Academic and Potential Industrial Applications

For any promising compound to move from the laboratory to broader applications, a scalable and efficient synthesis process is essential. The transition from small-scale laboratory synthesis to larger-scale production presents significant challenges.

Key considerations for scale-up and process optimization include:

Process Safety and Robustness: Ensuring the safety and reproducibility of the synthetic process at a larger scale is paramount.

Purification and Quality Control: Developing efficient methods for purifying the final product and ensuring its quality and consistency are crucial for both academic and industrial use.

Flow Chemistry: Continuous flow technology offers a promising alternative to traditional batch processing for safer and more efficient large-scale synthesis. acs.org

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-2-indanone in academic research?

  • Methodological Answer : The synthesis of this compound derivatives typically involves multi-step protocols. For example, trifluoromethanesulfonic acid-catalyzed cyclization (25°C) can generate the indanone core, followed by methoxy group introduction via alkylation (e.g., using MeI and NaH in DMF at 25°C) . Reductive amination or protection/deprotection steps (e.g., Boc-group manipulation) are used for functionalization . Researchers should optimize solvent systems (e.g., EtOH/H₂O for Fe-mediated reductions) and monitor reaction progress via TLC or HPLC.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in sealed glass containers at room temperature (preferably <25°C) in a cool, dry, and ventilated area away from light .
  • Safety : Avoid contact with strong oxidizers. Use chemical-resistant gloves (JIS T 8116 standard), protective eyewear, and lab coats during handling. Implement local exhaust ventilation to minimize inhalation risks .
  • Waste Disposal : Segregate waste and collaborate with certified waste management services to prevent environmental contamination .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR can confirm the methoxy group (δ ~3.8 ppm for OCH₃) and indanone carbonyl (δ ~200 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 162.1852 (C₁₀H₁₀O₂) .
  • FT-IR : A strong carbonyl stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

  • Methodological Answer :
  • Derivatization : Introduce substituents at the 4-position (e.g., amino groups via reductive amination with Fe/NH₄Cl) to improve tyrosine kinase inhibition .
  • Bioisosteric Replacement : Replace the methoxy group with halogens or bulkier alkoxy groups to modulate lipophilicity and binding affinity .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes before synthesis .

Q. What analytical techniques resolve discrepancies in purity assessment of this compound?

  • Methodological Answer :
  • HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to detect impurities. Adjust retention times based on polarity differences .
  • DSC/TGA : Analyze thermal stability (melting point: 62–64°C) to identify polymorphic forms or decomposition products .
  • Elemental Analysis : Validate %C, %H, and %O against theoretical values (C: 74.06%, H: 6.21%, O: 19.73%) to confirm purity .

Q. How to design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS.
  • pH Studies : Prepare buffered solutions (pH 2–12) and monitor hydrolysis kinetics using UV-Vis spectroscopy (λmax ~270 nm) .
  • Light Exposure : Use a photostability chamber (ICH Q1B guidelines) to evaluate photo-degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.